molecular formula C21H19N5O2 B3141729 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-22-2

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3141729
CAS No.: 483993-22-2
M. Wt: 373.4 g/mol
InChI Key: ZWYIGHIYXXXVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that features a combination of aromatic rings and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The subsequent steps involve the coupling of the tetrazole with the naphthyl and methoxyphenyl groups under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid: Shares the tetrazole and methoxyphenyl groups but differs in the overall structure.

    5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid: Contains a tetrazole moiety and aromatic rings but has a different substitution pattern.

Uniqueness

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-16-11-9-14(10-12-16)13-18(20-23-25-26-24-20)21(27)22-19-8-4-6-15-5-2-3-7-17(15)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYIGHIYXXXVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 3
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.